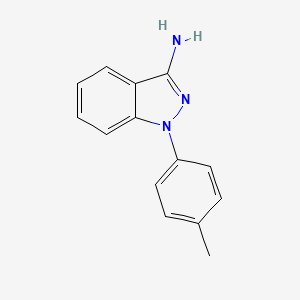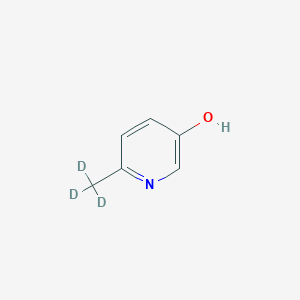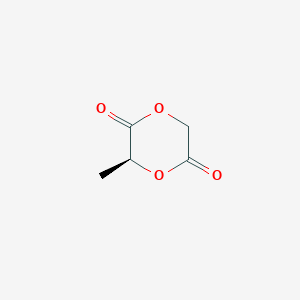
5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound that features a tetrahydroisoquinoline core substituted with a fluoro and trifluoromethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps One common approach starts with the preparation of the substituted phenyl ring, followed by the construction of the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-Fluoro-2-(trifluoromethyl)phenol
- 3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride
Uniqueness
Compared to similar compounds, 5-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its tetrahydroisoquinoline core, which provides additional sites for chemical modification and potential biological activity. The presence of both fluoro and trifluoromethyl groups further enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H14ClF4N |
|---|---|
Peso molecular |
331.73 g/mol |
Nombre IUPAC |
5-[2-fluoro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H13F4N.ClH/c17-15-8-11(16(18,19)20)4-5-14(15)13-3-1-2-10-9-21-7-6-12(10)13;/h1-5,8,21H,6-7,9H2;1H |
Clave InChI |
XZGXTYDCYDFXDB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C(=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)





![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)







